Cas no 1416949-67-1 (N-(2-cyclohexylethyl)hydroxylamine)

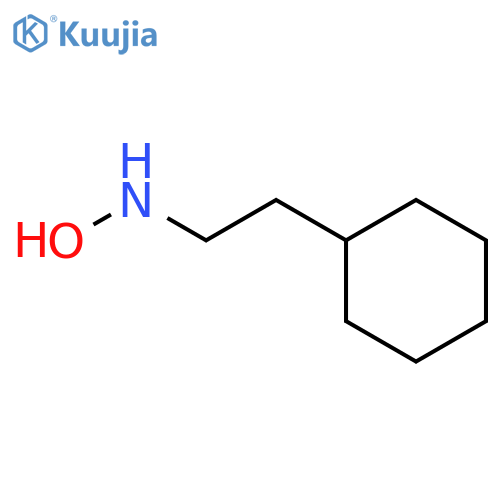

1416949-67-1 structure

商品名:N-(2-cyclohexylethyl)hydroxylamine

N-(2-cyclohexylethyl)hydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-(2-cyclohexylethyl)hydroxylamine

- SCHEMBL4019154

- EN300-1859958

- 1416949-67-1

- AKOS021002475

-

- インチ: 1S/C8H17NO/c10-9-7-6-8-4-2-1-3-5-8/h8-10H,1-7H2

- InChIKey: WQKDBQCNYNFQSD-UHFFFAOYSA-N

- ほほえんだ: ONCCC1CCCCC1

計算された属性

- せいみつぶんしりょう: 143.131014166g/mol

- どういたいしつりょう: 143.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 79.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 32.3Ų

N-(2-cyclohexylethyl)hydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1859958-5.0g |

N-(2-cyclohexylethyl)hydroxylamine |

1416949-67-1 | 5g |

$2360.0 | 2023-06-02 | ||

| Enamine | EN300-1859958-0.05g |

N-(2-cyclohexylethyl)hydroxylamine |

1416949-67-1 | 0.05g |

$683.0 | 2023-06-02 | ||

| Enamine | EN300-1859958-0.1g |

N-(2-cyclohexylethyl)hydroxylamine |

1416949-67-1 | 0.1g |

$715.0 | 2023-06-02 | ||

| Enamine | EN300-1859958-0.25g |

N-(2-cyclohexylethyl)hydroxylamine |

1416949-67-1 | 0.25g |

$748.0 | 2023-06-02 | ||

| Enamine | EN300-1859958-1.0g |

N-(2-cyclohexylethyl)hydroxylamine |

1416949-67-1 | 1g |

$813.0 | 2023-06-02 | ||

| Enamine | EN300-1859958-0.5g |

N-(2-cyclohexylethyl)hydroxylamine |

1416949-67-1 | 0.5g |

$781.0 | 2023-06-02 | ||

| Enamine | EN300-1859958-2.5g |

N-(2-cyclohexylethyl)hydroxylamine |

1416949-67-1 | 2.5g |

$1594.0 | 2023-06-02 | ||

| Enamine | EN300-1859958-10.0g |

N-(2-cyclohexylethyl)hydroxylamine |

1416949-67-1 | 10g |

$3500.0 | 2023-06-02 |

N-(2-cyclohexylethyl)hydroxylamine 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

1416949-67-1 (N-(2-cyclohexylethyl)hydroxylamine) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 57707-64-9(2-azidoacetonitrile)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬